S1R agonist 2 hydrochloride

Description

Significance and Research Context of Sigma-1 Receptor (S1R) Agonism

The Sigma-1 Receptor (S1R) has garnered significant attention in the scientific community for its potential as a therapeutic target in a wide array of neurological and psychiatric disorders. wikipedia.orgresearchgate.net Initially misidentified as an opioid receptor, S1R is now understood to be a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. wikipedia.orgfrontiersin.org This strategic position allows it to modulate a variety of cellular processes crucial for neuronal health and survival. frontiersin.org

Activation of S1R by agonist compounds has been shown to exert neuroprotective effects in numerous preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). d-nb.infotandfonline.comwikipedia.org The mechanisms underlying these protective effects are multifaceted and include the regulation of intracellular calcium homeostasis, mitigation of oxidative stress, and modulation of cellular signaling pathways that promote cell survival. mdpi.comfrontiersin.orgmdpi.com S1R agonists have demonstrated the ability to enhance synaptic plasticity, a fundamental process for learning and memory, and to restore a healthy balance between excitatory and inhibitory neurotransmission. wikipedia.org Consequently, the study of S1R agonism is a vibrant area of research aimed at developing novel therapeutic strategies for a range of challenging neurological conditions.

Overview of S1R Agonist 2 (Hydrochloride) as a Research Tool

S1R agonist 2 (hydrochloride), also referred to as compound 8b in some literature, is a selective S1R agonist developed for research purposes. medchemexpress.commedchemexpress.com Its value as a research tool lies in its specific binding affinity for the Sigma-1 Receptor. This selectivity allows scientists to investigate the specific roles of S1R in cellular and physiological processes with a reduced likelihood of off-target effects that could confound experimental results.

This compound exhibits a high affinity for S1R with a reported Ki value of 1.1 nM, while showing significantly lower affinity for the Sigma-2 Receptor (S2R) with a Ki of 88 nM. medchemexpress.commedchemexpress.com This more than 80-fold selectivity for S1R over S2R makes it a precise instrument for dissecting the functions of the Sigma-1 Receptor. In laboratory settings, S1R agonist 2 (hydrochloride) is utilized to explore the neuroprotective potential of S1R activation, particularly against neurotoxicity induced by reactive oxygen species (ROS) and excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.commedchemexpress.com

| Receptor | Ki (nM) |

|---|---|

| Sigma-1 Receptor (S1R) | 1.1 |

| Sigma-2 Receptor (S2R) | 88 |

The Multifaceted Role of the Sigma-1 Receptor in Cellular Homeostasis and Pathophysiology

The Sigma-1 Receptor is a dynamic and pluripotent modulator of cellular function, playing a critical role in maintaining cellular homeostasis and responding to stress. frontiersin.orgfrontiersin.org It is not a conventional receptor that directly activates intracellular signaling cascades upon ligand binding, but rather a ligand-operated molecular chaperone. mdpi.com This means that the binding of an agonist, like S1R agonist 2 (hydrochloride), can influence S1R's interaction with a variety of other proteins, thereby modulating their activity. mdpi.com

One of the most well-characterized functions of S1R is its regulation of calcium signaling between the endoplasmic reticulum (ER) and mitochondria. wikipedia.orgfrontiersin.org This is crucial for maintaining proper mitochondrial function, including ATP production and the management of cellular stress responses. frontiersin.org Dysregulation of calcium homeostasis is a common feature in many neurodegenerative diseases, and by modulating this process, S1R can exert a protective effect. encyclopedia.pub

Furthermore, S1R is involved in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. mdpi.com S1R activation has been shown to upregulate anti-apoptotic proteins like Bcl-2, thereby promoting cell survival in the face of oxidative damage. researchgate.net The receptor also plays a role in neuronal plasticity and has been implicated in processes such as neurite outgrowth and the modulation of various neurotransmitter systems. d-nb.info Given its widespread involvement in these fundamental cellular processes, it is not surprising that alterations in S1R function have been linked to a variety of pathological conditions, making it a key target for ongoing research. frontiersin.org

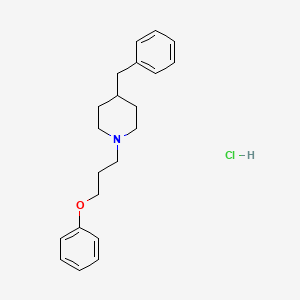

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H28ClNO |

|---|---|

Molecular Weight |

345.9 g/mol |

IUPAC Name |

4-benzyl-1-(3-phenoxypropyl)piperidine;hydrochloride |

InChI |

InChI=1S/C21H27NO.ClH/c1-3-8-19(9-4-1)18-20-12-15-22(16-13-20)14-7-17-23-21-10-5-2-6-11-21;/h1-6,8-11,20H,7,12-18H2;1H |

InChI Key |

NIEBKRGSJLBMBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCCOC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of S1r Agonist 2 Hydrochloride Action

S1R as a Ligand-Operated Molecular Chaperone

The function of S1R as a ligand-operated chaperone is central to its biological activity. mdpi.combiorxiv.org This role involves direct interactions with other proteins, undergoing conformational changes upon ligand binding, and dynamic movement within the cell to modulate various signaling pathways.

Interaction with Endoplasmic Reticulum (ER) Chaperone Proteins (e.g., GRP78/BiP)

Under resting conditions, S1R is in an inactive state, forming a complex with the 78-kDa glucose-regulated protein (GRP78), also known as Binding immunoglobulin Protein (BiP). mdpi.commdpi.comnih.gov BiP is a crucial ER chaperone involved in protein folding and quality control. frontiersin.org The interaction between S1R and BiP keeps S1R tethered at the MAM. nih.gov

The binding of an agonist to S1R induces the dissociation of the S1R-BiP complex. mdpi.commdpi.comnih.gov This dissociation is a critical step, freeing S1R to interact with its various client proteins and initiate downstream signaling. nih.govmdpi.combiorxiv.org This process is also influenced by intracellular calcium levels; low calcium concentrations or agonist stimulation can promote the separation of S1R from BiP. mdpi.comresearchgate.net Conversely, S1R antagonists can stabilize the S1R-BiP complex, inhibiting its chaperone activity. mdpi.com

| Condition | S1R-BiP Complex Status | Consequence |

| Resting State / High Ca2+ | Associated | S1R is inactive and retained at the ER. mdpi.comresearchgate.net |

| Agonist Stimulation / Low Ca2+ | Dissociated | S1R is activated and can interact with other proteins. mdpi.commdpi.comnih.gov |

| Antagonist Presence | Stabilized | S1R activity is inhibited. mdpi.com |

Ligand-Induced Conformational Changes and Quaternary Structure Modulation of S1R

The binding of ligands to S1R induces significant conformational changes and modulates its quaternary structure. mdpi.commdpi.com S1R can exist in various oligomeric states, including monomers, dimers, trimers, and higher-order multimers. nih.govnih.gov The oligomerization state is dynamically regulated by ligand binding. nih.govnih.gov

S1R agonists, such as (+)-pentazocine, have been shown to promote the disassembly of S1R clusters and favor the formation of lower-molecular-weight forms like monomers or dimers. mdpi.comnih.govresearchgate.net This is in contrast to antagonists, which tend to promote the formation and stabilization of higher-order oligomers. mdpi.commdpi.comnih.gov These ligand-induced changes in the receptor's structure are fundamental to its function as a molecular chaperone, allowing it to interact with a diverse range of client proteins. frontiersin.orgnih.gov

Structural studies have revealed that both agonists and antagonists can bind within the same pocket of the S1R. biorxiv.orgnih.gov However, they induce distinct conformational changes that lead to different downstream effects. biorxiv.org For instance, agonists can induce a more "open" conformation, facilitating the interaction with partner proteins. mdpi.com

Dynamics of S1R Localization and Translocation upon Activation

Upon activation by an agonist and dissociation from BiP, S1R exhibits dynamic translocation from the MAM to other subcellular compartments. mdpi.comnih.govacs.org This can include redistribution along the ER network, movement to the plasma membrane, and even translocation to the nuclear envelope. nih.govresearchgate.net

This translocation allows S1R to interact with a wide array of signaling molecules in different cellular locations. nih.govmdpi.com For example, at the plasma membrane, S1R can modulate the activity of various ion channels and G-protein coupled receptors. nih.gov The movement of S1R from detergent-resistant lipid raft-like microdomains to detergent-soluble fractions of the ER upon agonist stimulation further highlights its dynamic nature. mdpi.com This mobility is crucial for its role as a pluripotent modulator of cellular signaling. frontiersin.orgresearchgate.net

Modulation of Intracellular Calcium Homeostasis

S1R plays a pivotal role in the regulation of intracellular calcium (Ca2+) homeostasis, a process vital for numerous cellular functions, including cell survival and death. frontiersin.orgresearchgate.nettandfonline.com S1R agonists can significantly influence calcium signaling, particularly at the interface between the ER and mitochondria.

Regulation of ER-Mitochondria Calcium Crosstalk

Activation of S1R by agonists enhances the transfer of calcium from the ER to the mitochondria. mdpi.comacs.org This is achieved, in part, by S1R's interaction with and stabilization of proteins involved in this process. nih.govmdpi.com This controlled calcium leak into the mitochondria can boost ATP production by activating enzymes in the tricarboxylic acid cycle. mdpi.com In response to ER stress, this S1R-mediated enhancement of mitochondrial bioenergetics is a key pro-survival mechanism. mdpi.comacs.org

| S1R State | ER-Mitochondria Ca2+ Transfer | Consequence |

| Inactive | Basal | Normal mitochondrial function. |

| Agonist-Activated | Enhanced | Increased mitochondrial ATP production, cell survival under stress. mdpi.com |

| Knockdown/Deficiency | Impaired | Mitochondrial dysfunction, increased cell vulnerability. researchgate.netnih.gov |

Influence on Inositol (B14025) Trisphosphate Receptors (IP3Rs)

A key mechanism by which S1R modulates ER-mitochondria calcium crosstalk is through its interaction with inositol 1,4,5-trisphosphate receptors (IP3Rs), which are major calcium release channels on the ER membrane. acs.orgresearchgate.netnih.gov S1R has been shown to directly interact with and stabilize the type 3 IP3 receptor (IP3R3). nih.govnih.gov

Upon agonist stimulation, the dissociated S1R can bind to IP3Rs, prolonging their activity and ensuring a sustained and controlled release of calcium. nih.govtandfonline.com This is particularly important because IP3Rs can be prone to degradation after activation. acs.org By stabilizing IP3Rs, S1R ensures proper calcium signaling from the ER to the mitochondria. nih.govnih.gov Furthermore, S1R activation can also stimulate the production of inositol triphosphate (IP3), the ligand that activates IP3Rs, further amplifying the calcium signal. mdpi.com In some cellular contexts, S1R agonists have been shown to induce ER calcium release by promoting the dissociation of the adaptor protein ankyrin B from IP3R3, thereby releasing it from inhibition. nih.gov

Impact on Voltage-Gated and Ligand-Gated Ion Channels (e.g., NMDA, K+, Na+, Cl-)

The Sigma-1 receptor (S1R) modulates the activity of various ion channels, a key mechanism through which S1R agonists can influence neuronal excitability and synaptic plasticity. frontiersin.orgfrontiersin.org Activation of S1R by agonists can lead to the translocation of the receptor to the plasma membrane, where it can interact with and regulate ion channels, receptors, and kinases. frontiersin.orgnih.gov

NMDA Receptors: S1R activation has a significant impact on N-methyl-D-aspartate (NMDA) receptor function. S1R agonists can enhance NMDA receptor activity, which is crucial for processes like long-term potentiation (LTP), a cellular basis for learning and memory. frontiersin.org This modulation can occur through the facilitation of NMDA receptor transport to the plasma membrane and by increasing the expression of specific NMDA receptor subunits, such as GluN2A and GluN2B. nih.gov

Sodium (Na+) and Chloride (Cl-) Channels: The influence of S1R agonists on sodium and chloride channels is also an area of investigation. There is evidence suggesting that S1R ligands can affect voltage-gated sodium channels. mdpi.com

The table below summarizes the observed effects of S1R activation on various ion channels.

| Ion Channel | Effect of S1R Agonist Activation | Potential Functional Consequence |

| NMDA Receptor | Enhanced activity, increased subunit expression (GluN2A, GluN2B) nih.gov | Promotion of synaptic plasticity, learning, and memory frontiersin.org |

| K+ Channels (Kv1.2, Kv1.3, Kv1.4, Kv1.5) | Bimodal regulation of expression and activity csic.esnih.gov | Modulation of neuronal excitability frontiersin.org |

| Na+ Channels | Modulation of channel activity mdpi.com | Alteration of neuronal firing patterns |

| Cl- Channels | Limited direct evidence available | Further research needed |

Regulation of Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is central to protein folding and calcium homeostasis. When misfolded proteins accumulate in the ER, a state known as ER stress, the cell activates the unfolded protein response (UPR) to restore normal function. nih.gov S1R, as an ER-resident chaperone protein, plays a critical role in modulating ER stress and the UPR. nih.govnih.gov

S1R functions as a ligand-operated molecular chaperone. biorxiv.org Upon activation by an agonist, S1R can dissociate from its binding partner, the chaperone BiP (also known as GRP78), allowing both proteins to participate in protein quality control. mdpi.com This dissociation is a key step in initiating S1R's chaperoning activities. acs.org S1R activation can enhance the ER-associated degradation (ERAD) pathway, which is responsible for clearing misfolded proteins from the ER, thereby alleviating stress. nih.gov Gene Ontology analysis of the S1R interactome reveals an enrichment of proteins involved in "protein targeting to ER" and the "response to unfolded protein," highlighting its role in protein homeostasis. biorxiv.orgfrontiersin.org

The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.gov S1R activation modulates all three branches of the UPR. nih.govacs.org

IRE1: S1R activation can stabilize IRE1, leading to enhanced splicing of X-box binding protein 1 (XBP1) mRNA. nih.govacadempharm.ru Spliced XBP1 is a potent transcription factor that upregulates genes involved in protein folding and degradation, promoting cell survival. nih.gov

PERK: S1R can modulate the PERK pathway, which, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). nih.govacs.org This leads to a general attenuation of protein synthesis while selectively promoting the translation of stress-response genes like activating transcription factor 4 (ATF4). nih.gov

ATF6: S1R activation has been shown to suppress the excessive activation of ATF6 during prolonged ER stress. nih.govnih.gov

The following table details the interaction of S1R with UPR sensors.

| UPR Sensor | Effect of S1R Agonist Activation | Downstream Effect |

| IRE1 | Stabilization and enhanced phosphorylation nih.govresearchgate.net | Increased XBP1 splicing, upregulation of pro-survival genes nih.gov |

| PERK | Attenuation of excessive activation nih.gov | Regulation of eIF2α phosphorylation, selective translation of stress-response genes nih.govacs.org |

| ATF6 | Suppression of excessive activation nih.govnih.gov | Reduced pro-apoptotic signaling |

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. acs.org A key mediator of ER stress-induced apoptosis is the transcription factor C/EBP homologous protein (CHOP). nih.gov S1R activation has been shown to downregulate the expression of CHOP, thereby protecting cells from apoptosis. nih.govacs.orgresearchgate.net By reducing CHOP levels, S1R activation can inhibit the downstream apoptotic cascade, which includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like BIM and BAX. nih.govplos.org

Influence on Mitochondrial Dynamics and Bioenergetics

Mitochondria are the powerhouses of the cell, and their proper function is essential for cellular health. S1R is enriched at the mitochondria-associated ER membrane (MAM), a critical interface for communication and exchange between the ER and mitochondria. nih.govnih.gov

S1R activation plays a vital role in maintaining mitochondrial integrity and bioenergetic function, particularly under conditions of stress. nih.govfrontiersin.org Agonists of S1R can enhance mitochondrial respiration and ATP production. nih.govnih.gov This is achieved, in part, by modulating the transfer of calcium (Ca2+) from the ER to the mitochondria. nih.govresearchgate.net This Ca2+ influx into the mitochondria stimulates the activity of enzymes in the tricarboxylic acid (TCA) cycle, boosting ATP synthesis. researchgate.net

Impact on Mitochondrial Respiration and ATP Production

The sigma-1 receptor (S1R) is strategically located at the mitochondria-associated endoplasmic reticulum (ER) membranes (MAMs), a critical interface for regulating cellular energy and calcium signaling. researchgate.netmdpi.com Activation of S1R by agonists has been shown to influence mitochondrial bioenergetics.

Research indicates that S1R agonists can enhance mitochondrial respiration and subsequent ATP production. For instance, studies have shown that the S1R agonist PRE-084 can ameliorate maximal mitochondrial respiration. nih.gov Another S1R agonist, pridopidine (B1678097), has been observed to increase mitochondrial respiration in both mouse and human cell models of Huntington's disease. nih.gov This enhancement is linked to the S1R's role in modulating calcium transfer from the ER to the mitochondria, which in turn stimulates mitochondrial function. nih.govmdpi.com Specifically, S1R agonists have been found to increase the activity of Complex I of the electron transport chain in a calcium-dependent manner. researchgate.net This targeted enhancement of Complex I activity can lead to improved mitochondrial respiratory capacity. nih.gov

The table below summarizes the observed effects of S1R agonists on mitochondrial respiration and ATP production from various studies.

| S1R Agonist | Model System | Observed Effects | Reference |

| PRE-084 | Zebrafish model of TDP43 proteinopathy | Ameliorated maximal mitochondrial respiration | nih.gov |

| Pridopidine | YAC128 HD mouse primary neurons, HD human neural stem cells | Increased mitochondrial respiration and ATP production | nih.govmdpi.com |

| Fluvoxamine (B1237835) | General | Promotes mitochondrial function by enhancing calcium influx and inducing ATP production | nih.gov |

| Generic S1R Agonists | Mouse mitochondria preparations | Increased Complex I activity | researchgate.net |

Modulation of Mitochondrial Reactive Oxygen Species (ROS) Levels

The role of S1R activation in modulating mitochondrial reactive oxygen species (ROS) is complex, with context-dependent effects. Under normal physiological conditions, some S1R agonists have been reported to increase mitochondrial ROS production. researchgate.netnih.gov This effect is thought to be a consequence of the enhanced Complex I activity, which can lead to electron leakage and the formation of superoxide (B77818) radicals. researchgate.net

However, in the context of pathological oxidative stress, S1R agonists consistently demonstrate a protective role by reducing excessive ROS levels. researchgate.netnih.gov For example, S1R agonists have been shown to decrease the increase in ROS induced by amyloid-β peptides. nih.gov This neuroprotective effect is attributed to the receptor's ability to counteract pathological oxidative stress. nih.govmedchemexpress.com The S1R agonist pridopidine has also been shown to rescue deficient antioxidant responses and reduce mitochondrial ROS levels in models of Huntington's disease. nih.gov This is achieved in part by normalizing the activity of mitochondrial complexes. nih.gov

The dual role of S1R in ROS modulation is highlighted in the following table:

| Condition | Effect of S1R Agonist | Mechanism | Reference |

| Physiological | Increased mitochondrial ROS | Enhancement of Complex I activity | researchgate.netnih.gov |

| Pathological (e.g., Aβ toxicity) | Decreased mitochondrial ROS | Attenuation of pathological oxidative stress, normalization of mitochondrial complex activity | nih.govnih.gov |

| Oxidative Insult (H2O2) | Rescue from increased ROS levels | S1R-mediated cytoprotection | nih.gov |

Autophagy and Lysosomal Function Regulation

S1R plays a crucial role in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and misfolded proteins.

Promotion of Autophagic Flux and Lysosomal Degradation

Activation of S1R by agonists has been shown to promote autophagic flux, which encompasses the entire process of autophagy from autophagosome formation to their fusion with lysosomes and the subsequent degradation of their contents. nih.gov For instance, the S1R agonist ANAVEX2-73 enhanced autophagic flux in human cell lines. nih.gov Similarly, the agonist PRE-084 was found to increase autophagic flux in fibroblasts from Wolfram syndrome patients. nih.gov The proper functioning of autophagy is critical for cellular homeostasis, and its impairment is a feature of several neurodegenerative diseases. researchgate.net

Modulation of Autophagy-Related Signaling Pathways (e.g., AMPK/mTOR)

S1R's influence on autophagy is mediated through key signaling pathways, notably the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathway. The AMPK/mTOR pathway is a central regulator of cellular autophagy. nih.gov Activation of S1R has been shown to enhance autophagy by modulating this pathway. nih.gov Specifically, S1R activation can lead to the phosphorylation and activation of AMPK and ULK1, while inhibiting the phosphorylation of mTOR. nih.gov The inhibition of mTOR, a major suppressor of autophagy, allows for the initiation of the autophagic process. mdpi.comnih.gov

Role in Mitophagy and Cellular Clearance Processes

Mitophagy, the selective autophagic clearance of damaged mitochondria, is also influenced by S1R. Impaired mitophagy has been observed in cells lacking S1R. nih.gov While S1R does not appear to alter the initial signaling for mitophagy involving PINK1/Parkin, it is crucial for the fusion step of the autophagosome with the lysosome. mdpi.com This suggests that S1R plays a vital role in the final stages of mitochondrial clearance, ensuring the removal of dysfunctional mitochondria and maintaining cellular health.

Modulation of Neurotrophic Factors and Neuronal Plasticity

S1R activation has been linked to the modulation of neurotrophic factors and the promotion of neuronal plasticity, which are essential for neuronal survival, growth, and the ability of the brain to adapt. S1R agonists have been shown to upregulate the expression and secretion of brain-derived neurotrophic factor (BDNF). nih.govfrontiersin.org For example, the S1R agonist PRE-084 increased the levels of BDNF in the gray matter of mice. medchemexpress.com BDNF, in turn, activates signaling pathways like PI3K/Akt and MAPK/ERK, which are critical for promoting neuronal survival and synaptic plasticity. mdpi.com

Furthermore, S1R activation can enhance synaptic plasticity through mechanisms that include the potentiation of NMDA receptor activity and the stabilization of dendritic spines. frontiersin.orgresearchgate.net The S1R agonist pridopidine has been shown to promote neurotrophic signaling via BDNF, ERK, and AKT pathways. frontiersin.org This modulation of neurotrophic signaling and synaptic function underscores the therapeutic potential of S1R agonists in conditions associated with neuronal loss and cognitive decline.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Expression and Secretion

Activation of the Sigma-1 receptor by agonists is a recognized mechanism for promoting neuronal survival and plasticity, partly through the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgnih.gov S1R agonists have been demonstrated to increase the expression and secretion of BDNF in various in vitro and in vivo models. frontiersin.orgacs.org For instance, treatment with S1R agonists in astrocyte cultures and other cell lines leads to a notable increase in released BDNF. mdpi.combiorxiv.org This effect is crucial as BDNF is vital for neuronal survival, function, and endogenous repair mechanisms in the nervous system. arvojournals.org

The mechanisms underlying this enhancement are multifaceted. S1R activation can stabilize the Inositol 1,4,5-trisphosphate receptor (IRE1), which in turn enhances the splicing and activation of X-box binding protein 1 (XBP1), a pathway shown to increase BDNF expression within neurons. nih.gov Furthermore, S1R activation can stimulate the transcription of BDNF via the cyclic AMP-responsive element-binding protein (CREB). mdpi.com Overexpression of S1R has also been shown to promote the maturation of precursor BDNF (proBDNF) and its subsequent extracellular secretion. arvojournals.org This modulation of BDNF processing at a post-translational stage highlights a direct regulatory role for S1R. mdpi.com

Promotion of Neurite Outgrowth and Synaptic Plasticity

S1R agonists play a significant role in fostering neurite outgrowth and enhancing synaptic plasticity, processes fundamental to learning, memory, and neuronal repair. frontiersin.orgtandfonline.com The activation of S1R promotes these effects through both BDNF-dependent and independent pathways. acs.org The increased secretion of BDNF, as previously discussed, directly stimulates its cognate receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades like PI3K/Akt and MAPK/ERK that are essential for neuronal growth and synaptic function. nih.gov

In addition to promoting BDNF signaling, S1R activation can directly influence synaptic functions. Studies using PC12 cells, a common model for neuronal differentiation, have shown that various S1R ligands facilitate Nerve Growth Factor (NGF)-induced neurite sprouting. nih.gov S1R activation also synergistically enhances neurogenesis induced by other growth factors, such as epidermal growth factor (EGF) and glial cell-derived neurotrophic factor (GDNF). nih.gov Furthermore, S1R is implicated in the modulation of ion channels and neurotransmitter receptors that are critical for synaptic strength and excitability, thereby contributing to the structural and functional plasticity of neurons. frontiersin.orgtandfonline.com

Oxidative Stress Response Modulation

Reduction of Reactive Oxygen Species Production

S1R agonist 2 (hydrochloride) exhibits neuroprotective properties by mitigating the detrimental effects of oxidative stress, including the reduction of reactive oxygen species (ROS) production. medchemexpress.commedchemexpress.com Oxidative stress, characterized by an imbalance between ROS generation and the cell's ability to detoxify these reactive products, is a key contributor to neuronal damage in various neurological disorders. nih.gov Activation of S1R has been shown to be an effective strategy for counteracting oxidative stress by decreasing ROS levels. nih.gov For example, S1R agonists can attenuate the production of ROS and other reactive species like nitric oxide (NO). acs.orgnih.gov While S1R agonists have been observed to transiently increase mitochondrial ROS under physiological conditions by enhancing Complex I activity, they protect against pathological oxidative stress, such as that induced by amyloid-beta peptides. researchgate.net

Regulation of Cellular Antioxidant Defense Systems (e.g., Nrf2)

A key mechanism through which S1R activation combats oxidative stress is the modulation of endogenous antioxidant defense systems, notably through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a primary transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. clinsurggroup.us

Under conditions of oxidative stress, S1R activation can enhance Nrf2 signaling. nih.gov Studies have shown that S1R activation by agonists increases the levels of Nrf2 and its subsequent translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govresearchgate.netmdpi.com This leads to the upregulated expression of antioxidant enzymes. mdpi.com For example, treatment with the S1R agonist PRE-084 has been shown to increase the mRNA levels of Nrf2 and key antioxidant genes within the glutathione-based system, such as glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov Conversely, the absence or silencing of S1R is associated with decreased expression and activity of Nrf2, leading to increased ROS formation. frontiersin.org

| Condition | Effect of S1R Agonist | Key Nrf2-Related Genes Affected | Reference |

|---|---|---|---|

| Physiological and Stress Conditions | Enhances Nrf2 gene expression | Nrf2, GCLC, GCLM, PGD, KEAP1a | nih.gov |

| Retinal Cells | Upregulates Nrf2 expression and Nrf2-ARE binding | Nrf2 and other antioxidant genes | mdpi.com |

| COS Cells | Mediates activation of the Antioxidant Response Element (ARE) | NQO1, SOD1 | researchgate.net |

Interaction with Neurotransmitter Systems and Associated Receptors

Modulation of Glutamatergic System Activity and Excitotoxicity (e.g., NMDA receptors)

S1R agonist 2 (hydrochloride) provides neuroprotection in part by modulating the glutamatergic system and mitigating excitotoxicity, a pathological process where excessive stimulation by the neurotransmitter glutamate (B1630785) leads to neuronal damage and death. medchemexpress.commedchemexpress.com A primary target in this process is the N-methyl-D-aspartate (NMDA) receptor. acs.org

S1R activation has a complex and context-dependent modulatory effect on NMDA receptors. frontiersin.org On one hand, S1R activation can enhance NMDA receptor activity, which is important for physiological processes like long-term potentiation (LTP) and synaptic plasticity. frontiersin.org It can facilitate the transport of NMDA receptors to the plasma membrane and increase the expression of subunits like GluN2A and GluN2B. nih.gov On the other hand, S1R activation is protective against pathological over-activation of these receptors. acs.orgoup.com By preventing excessive Ca2+ influx through NMDA receptors during excitotoxic conditions, S1R agonists help maintain calcium homeostasis and prevent downstream apoptotic cascades. acs.orgmdpi.com This suggests that S1R acts to stabilize NMDA receptor function, promoting its beneficial roles in synaptic plasticity while preventing the switch to a neurotoxic cascade. frontiersin.org

| System/Condition | Effect of S1R Activation | Mechanism | Reference |

|---|---|---|---|

| Synaptic Plasticity | Enhances NMDA receptor function | Promotes transport of NMDA receptors to the membrane; increases subunit expression. | frontiersin.orgnih.gov |

| Excitotoxicity | Protects against NMDA-induced neurotoxicity | Prevents excessive Ca2+ influx; reduces glutamate release. | medchemexpress.comacs.org |

| Cannabinoid Interaction | Dampens NMDA receptor activity | Maintains negative control over NMDA receptors, preventing hypofunction. | oup.com |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the influence of the compound "S1R agonist 2 (hydrochloride)" on monoaminergic neurotransmission.

Research has characterized S1R agonist 2 (hydrochloride), also identified as Compound 8b in some commercial contexts, as a selective sigma-1 receptor (S1R) agonist with high affinity. medchemexpress.com Its binding affinity (Ki) for the S1R is 1.1 nM, and it shows 80-fold selectivity over the sigma-2 receptor (S2R), for which its Ki is 88 nM. medchemexpress.com Studies have focused on its neuroprotective capabilities, noting its efficacy against reactive oxygen species (ROS) and N-methyl-D-aspartate (NMDA)-induced neurotoxicity. medchemexpress.com

However, dedicated studies investigating its specific effects on the dopaminergic, serotonergic, or noradrenergic pathways are not present in the reviewed literature. While the broader class of S1R agonists is known to modulate monoaminergic systems, extrapolating these general effects to S1R agonist 2 (hydrochloride) without direct evidence would be speculative. medchemexpress.comrug.nlnih.gov The available data on this specific compound does not extend to its molecular and cellular mechanisms concerning monoamine release, receptor interaction, or transporter function.

Therefore, a detailed article on the influence of S1R agonist 2 (hydrochloride) on monoaminergic neurotransmission cannot be generated at this time due to the absence of specific research findings on this topic.

Preclinical Therapeutic Investigations and Disease Modeling

Neurodegenerative Disorders

S1R agonists have demonstrated potential neuroprotective effects across a spectrum of neurodegenerative diseases by modulating key pathological mechanisms such as protein misfolding, mitochondrial dysfunction, oxidative stress, and neuroinflammation. mdpi.com

In preclinical models of Alzheimer's disease (AD), S1R agonists have shown promise in mitigating hallmark pathologies. The S1R agonist blarcamesine (B1667132) has demonstrated preliminary efficacy in patients with AD. nih.govnih.gov Studies using various S1R agonists have reported improvements in cognitive impairments in animal models. nih.gov For instance, the selective S1R agonist PRE-084 has been shown to alleviate learning impairments induced by amyloid-beta (Aβ) peptides. biorxiv.org It has also been found to moderate the adverse behavioral effects of Aβ by reducing neurotoxicity-induced cell death. mdpi.com

Another S1R agonist, AF710B, was found to reduce the number of amyloid plaques and astrogliosis in the hippocampus of a transgenic mouse model. nih.gov Similarly, the S1R modulator OZP002 prevented cognitive deficits in animal memory tests. nih.govd-nb.info Donepezil, a drug with S1R agonist activity, has been shown to reduce brain Aβ accumulation and antagonize the suppressive effects of Aβ on long-term potentiation. mdpi.com Furthermore, fluvoxamine (B1237835), another compound with S1R agonist properties, has been shown to reduce Aβ production and cognitive decline in AD models. mdpi.com

Table 1: Effects of S1R Agonists in Alzheimer's Disease Models

| S1R Agonist | Model | Key Findings |

|---|---|---|

| Blarcamesine (ANAVEX2-73) | Human (preliminary) | Preliminary evidence of efficacy. nih.govnih.gov |

| PRE-084 | Aβ-injected mice | Mitigated learning impairments and behavioral deficits; reduced neurotoxicity. biorxiv.orgmdpi.com |

| AF710B | Transgenic mice | Reduced amyloid plaques and astrogliosis. nih.gov |

| OZP002 | Scopolamine, Aβ-injected mice | Prevented cognitive deficits. nih.govd-nb.info |

| Donepezil | Animal models | Reduced Aβ accumulation; antagonized Aβ effects on LTP. mdpi.com |

| Fluvoxamine | Animal models | Reduced Aβ production and cognitive decline. mdpi.com |

In models of Parkinson's disease (PD), activation of S1R has been shown to protect dopaminergic neurons and counteract the accumulation of alpha-synuclein. mdpi.com S1R knockout mice exhibit age-related motor abnormalities and degeneration of dopaminergic neurons. d-nb.inforesearchgate.net

The S1R agonist PRE-084 has demonstrated efficacy in preserving dopaminergic neurons and providing neuroprotection from MPTP-induced neuronal damage. mdpi.com In 6-hydroxydopamine-lesioned mice, PRE-084 induced motor recovery, protected neurons, and reduced neuroinflammation. researchgate.net Another S1R agonist, pridopidine (B1678097), improved motor deficits in preclinical PD models by increasing the number of dopaminergic neurons and upregulating neurotrophic factors like GDNF and BDNF. mdpi.com Meclofenoxate hydrochloride has also been shown to prevent neuronal death and synaptic damage, and improve motor function in PD mice, with its effects potentially mediated through interaction with S1R. nih.gov

Table 2: Effects of S1R Agonists in Parkinson's Disease Models

| S1R Agonist | Model | Key Findings |

|---|---|---|

| PRE-084 | MPTP-induced, 6-hydroxydopamine-lesioned mice | Preserved dopaminergic neurons; induced motor recovery; neuroprotection. mdpi.comresearchgate.net |

| Pridopidine | Preclinical PD models | Improved motor deficits; increased dopaminergic neurons; upregulated GDNF and BDNF. mdpi.com |

| Meclofenoxate hydrochloride | PD mice | Prevented neuronal death and synaptic damage; improved motor function. nih.gov |

S1R is highly expressed in motor neurons, and mutations in the S1R gene have been linked to ALS. frontiersin.orgmdpi.com In ALS models, S1R activation helps prevent the loss of motor neurons. mdpi.com

The S1R agonist PRE-084 has been shown to improve locomotor function and motor neuron survival in mutant SOD1-G93A ALS mice, a commonly used model for the disease. frontiersin.orgnih.govnih.govresearchgate.net It also demonstrated efficacy in the wobbler mouse model of spontaneous motor neuron degeneration. frontiersin.orgnih.govresearchgate.net Chronic treatment with PRE-084 increased levels of BDNF, improved motor neuron survival, and ameliorated locomotor performance. nih.govresearchgate.net The novel S1R agonist EST79232 also significantly increased motor neuron survival in three different models of motor neuron degeneration, including the SOD1G93A mouse model. mdpi.com Another agonist, SA4503, has also been shown to be neuroprotective in SOD1G93A mice. frontiersin.org

Table 3: Effects of S1R Agonists in Amyotrophic Lateral Sclerosis (ALS) Models

| S1R Agonist | Model | Key Findings |

|---|---|---|

| PRE-084 | SOD1-G93A mice, Wobbler mice | Improved locomotor function and motor neuron survival; increased BDNF. frontiersin.orgnih.govnih.govresearchgate.net |

| EST79232 | SOD1-G93A mice, other MN degeneration models | Increased motor neuron survival. mdpi.com |

| SA4503 | SOD1-G93A mice | Neuroprotective effects. frontiersin.org |

In preclinical models of Huntington's disease (HD), S1R activation has been shown to prevent the degeneration of the striatum by relieving endoplasmic reticulum (ER) stress and stimulating neurotrophic proteins. mdpi.com Mitochondrial dysfunction is a key pathological feature of HD. preprints.org

The selective S1R agonist pridopidine has demonstrated protective effects on mitochondrial function in human and mouse HD models. nih.gov It restored the antioxidant response and decreased levels of reactive oxygen species within the mitochondria. preprints.orgnih.gov Pridopidine also improved motor coordination in YAC128 HD mice. nih.gov Furthermore, it has been shown to restore dysregulated ER Ca2+ signaling and enhance spine density in HD neurons. mdpi.com

Table 4: Effects of S1R Agonists in Huntington's Disease (HD) Models

| S1R Agonist | Model | Key Findings |

|---|---|---|

| Pridopidine | YAC128 mice, human HD models | Improved mitochondrial function; restored antioxidant response; improved motor coordination; restored Ca2+ signaling. preprints.orgnih.govmdpi.com |

In animal models of multiple sclerosis (MS), S1R agonists have been found to attenuate the clinical course of the disease. mdpi.compreprints.org The neuroprotective mechanism in MS models appears to involve the preservation of oligodendroglia from apoptosis and reactive oxygen species. mdpi.compreprints.org

The S1R agonist blarcamesine has been shown to provide protection for oligodendrocytes and their precursors. researchgate.netnih.gov The selective S1R agonist RC-33 promoted neurite elongation in a rat dorsal root ganglia experimental model. researchgate.netnih.gov Fluvoxamine treatment decreased disease severity in an animal model of MS by reducing levels of the pro-inflammatory cytokine IFN-γ and decreasing demyelination. mdpi.com

Table 5: Effects of S1R Agonists in Multiple Sclerosis (MS) Models

| S1R Agonist | Model | Key Findings |

|---|---|---|

| Blarcamesine (ANAVEX2-73) | MS models | Protected oligodendrocytes and their precursors. researchgate.netnih.gov |

| RC-33 | Rat dorsal root ganglia | Promoted neurite elongation. researchgate.netnih.gov |

| Fluvoxamine | Animal model of MS | Decreased disease severity; reduced neuroinflammation and demyelination. mdpi.com |

Fragile X syndrome (FXS) is a genetic disorder that causes intellectual disability and behavioral challenges. nih.gov The S1R agonist blarcamesine has been investigated in a murine model of FXS. nih.govnih.govresearchgate.netresearchgate.net

Administration of blarcamesine to FXS mice led to the normalization of key neurobehavioral phenotypes, including hyperactivity in the open field test and deficits in contextual fear conditioning (associative learning). nih.govnih.govresearchgate.netresearchgate.net Improvements were also observed in marble-burying behavior, which is indicative of reduced anxiety and perseverative behavior. nih.govnih.govresearchgate.net Furthermore, blarcamesine treatment restored levels of BDNF in the hippocampus. nih.govnih.govresearchgate.net

Table 6: Effects of S1R Agonists in Fragile X Syndrome Models

| S1R Agonist | Model | Key Findings |

|---|---|---|

| Blarcamesine (ANAVEX2-73) | FXS mice | Normalized hyperactivity and associative learning deficits; improved anxiety/perseverative behavior; restored hippocampal BDNF levels. nih.govnih.govresearchgate.netresearchgate.net |

Traumatic Brain Injury Models

The role of the sigma-1 receptor (S1R) in traumatic brain injury (TBI) models is complex, with studies indicating both beneficial and potentially detrimental effects depending on the context and timing of S1R modulation. Some research suggests that S1R agonism can lead to improved neurological function, restoration of blood flow, and decreased brain edema following a TBI. nih.gov For instance, S1R agonists like PRE-084 have been shown to positively impact learning and memory in animal models of traumatic brain injuries. mdpi.comresearchgate.net Conversely, one study reported that mice lacking sigma receptors exhibited better long-term neurological outcomes, including improved coordination and fewer neurological deficits a year after the injury. nih.gov This suggests a biphasic effect, where acute activation may be beneficial, while prolonged activation could be less favorable. nih.gov The S1R is considered a therapeutic target for TBI, with agonists being investigated for their potential to attenuate the clinical course of the injury. researchgate.netnih.gov

Ischemic Injury Models (e.g., stroke, myocardial ischemia-reperfusion)

In preclinical models of ischemic injury, such as stroke and myocardial ischemia-reperfusion, activation of the sigma-1 receptor has shown considerable promise for neuroprotection and tissue preservation. S1R agonists have been found to reduce infarct size, improve long-term outcomes, and promote functional recovery in animal models of ischemic stroke. nih.govmdpi.comnih.gov

One of the key mechanisms underlying these benefits is the modulation of the blood-brain barrier (BBB). S1R agonists like PRE-084 have demonstrated the ability to attenuate BBB damage by increasing levels of glia-derived neurotrophic factor (GDNF) and restoring the expression of the tight junction protein Occludin. nih.gov Furthermore, S1R activation appears to improve pericyte attachment, which is crucial for BBB stability. nih.gov

Several S1R agonists have been investigated in this context. For example, fluvoxamine, a selective serotonin (B10506) reuptake inhibitor and S1R agonist, has been studied in a rat model of focal cerebral ischemia. nih.gov Similarly, dimemorfan, another S1R agonist, significantly reduced infarct size and suppressed inflammatory markers and oxidative stress when administered before or during reperfusion in a rat stroke model. nih.gov The neuroprotective effects of S1R agonists are also linked to the upregulation of anti-apoptotic proteins like Bcl-2 and the modulation of endoplasmic reticulum (ER) stress responses. nih.govresearchgate.net In models of myocardial ischemia-reperfusion, S1R activation has been shown to be cardioprotective. mdpi.comnih.gov For instance, the S1R agonist fluvoxamine was found to ameliorate ischemic cardiac damage. nih.govsemmelweis.hu Chronic stimulation of S1R with fluvoxamine in a post-infarction heart failure model led to recovered cardiac function and reduced ventricular remodeling. mdpi.com Another S1R agonist, fabomotizole (B1666629) hydrochloride, demonstrated anti-arrhythmic and anti-fibrillation activity, reducing the ischemic area after myocardial infarction. mdpi.com

| S1R Agonist | Ischemic Model | Observed Effects | Reference |

| PRE-084 | Ischemic Stroke | Promoted recovery of white matter, decreased demyelination, increased myelination factors, attenuated blood-brain barrier damage. nih.gov | nih.gov |

| Ulinastatin, Oxeladin, PRE-084 | Post-stroke models | Improved cognitive function by rescuing BDNF through the NR2A-CaMKIV-TORC1 pathway. nih.gov | nih.gov |

| TS-157 | Ischemic Stroke | Induced neurite outgrowth through upregulation of phosphorylated ERK. nih.gov | nih.gov |

| Dexmedetomidine | Ischemic Stroke | Attenuated blood-brain barrier damage by increasing GDNF and restoring Occludin expression. nih.gov | nih.gov |

| Fluvoxamine | Focal Cerebral Ischemia (rat) | Investigated for its impact on ischemic injury. nih.gov | nih.gov |

| Dimemorfan | Ischemic Stroke (rat) | Reduced infarct size, decreased inflammatory markers, and reduced oxidative/nitrosative stress. nih.gov | nih.gov |

| Comp-AD (aniline derivative) | Ischemic Stroke (mouse) | Improved functional recovery and reduced infarct volume by modulating ER stress. nih.gov | nih.gov |

| Fluvoxamine | Myocardial Ischemia-Reperfusion | Ameliorated ischemic cardiac damage; recovered cardiac function and reduced ventricular remodeling in heart failure model. mdpi.comnih.govsemmelweis.hu | mdpi.comnih.govsemmelweis.hu |

| Fabomotizole hydrochloride | Myocardial Infarction | Reduced ischemic area and prevented development of chronic heart failure. mdpi.com | mdpi.com |

Wolfram Syndrome Models (e.g., autophagy regulation)

Wolfram syndrome is a rare genetic disorder characterized by neurodegeneration and is caused by mutations in the WFS1 gene, which codes for the protein wolframin. nih.govresearchgate.net This protein is crucial for the stability of mitochondria-associated ER membranes (MAMs) and calcium transfer between the ER and mitochondria. nih.gov In preclinical models of Wolfram syndrome, activation of the sigma-1 receptor has been shown to alleviate disease symptoms by addressing the underlying cellular dysfunction. nih.govresearchgate.net

Studies have demonstrated that S1R agonists, such as PRE-084, can counteract the functional alterations in MAMs caused by wolframin deficiency. nih.govresearchgate.net Specifically, PRE-084 restored calcium ion transfer and mitochondrial respiration in vitro. nih.govresearchgate.net This restoration of cellular function was associated with the correction of increased autophagy and mitophagy, which are impaired in Wolfram syndrome. nih.govresearchgate.net In both zebrafish and mouse models of the disease, treatment with the S1R agonist led to an alleviation of behavioral symptoms. nih.govresearchgate.net Furthermore, the involvement of S1R in mediating the protective effect of autophagy was confirmed in fibroblasts from Wolfram syndrome patients, where PRE-084 treatment increased autophagic flux. researchgate.net These findings suggest that targeting S1R to boost MAM function could be a viable therapeutic strategy for Wolfram syndrome. mdpi.comnih.govpreprints.org

| S1R Agonist | Wolfram Syndrome Model | Key Findings | Reference |

| PRE-084 | Zebrafish and mouse models; Patient-derived fibroblasts | Restored ER-mitochondria calcium transfer and mitochondrial respiration, corrected increased autophagy and mitophagy, alleviated behavioral symptoms, increased autophagic flux. nih.govresearchgate.net | nih.govresearchgate.net |

Pain and Nociception Models

Neuropathic Pain Models

The sigma-1 receptor is significantly implicated in the modulation of neuropathic pain, and S1R antagonists have shown considerable analgesic potential in various preclinical models. nih.gov Upregulation of S1R expression in the spinal cord is observed during the induction phase of neuropathic pain. nih.gov S1R antagonists are believed to exert their effects by influencing multiple ion channels and receptors involved in pain signaling. nih.gov

In models of central neuropathic pain, such as spinal cord injury, the S1R antagonist E-52862 (also known as S1RA or MR309) has been shown to alleviate mechanical allodynia and thermal hyperalgesia. explorationpub.com Similarly, in peripheral nerve injury models, including those induced by paclitaxel (B517696) and partial sciatic nerve ligation, S1R knockout mice showed resistance to developing neuropathic pain symptoms. explorationpub.comfrontiersin.org The S1R antagonist E-52862 has also demonstrated efficacy in ameliorating oxaliplatin-induced peripheral neuropathy in patients. nih.gov

Recent research has focused on developing novel S1R antagonists. For example, the compound (R/S)-RC-752 effectively alleviated pain in both the formalin test and the spinal nerve ligation model. nih.govmdpi.com Another novel S1R antagonist, CM-304, dose-dependently reduced allodynia in chronic nerve constriction injury and cisplatin-induced neuropathic pain models. frontiersin.org Furthermore, the bispecific compound WLB-73502, which acts as both an S1R antagonist and a partial mu-opioid receptor agonist, has shown superior efficacy against neuropathic pain compared to morphine and oxycodone. nih.gov

| S1R Modulator | Neuropathic Pain Model | Observed Effects | Reference |

| E-52862 (S1RA/MR309) | Spinal cord injury, Paclitaxel-induced neuropathy, Partial sciatic nerve ligation, Oxaliplatin-induced peripheral neuropathy | Alleviated mechanical allodynia and thermal hyperalgesia. nih.govexplorationpub.com | nih.govexplorationpub.com |

| (R/S)-RC-752 | Formalin test, Spinal nerve ligation | Effectively alleviated pain. nih.govmdpi.com | nih.govmdpi.com |

| CM-304 | Chronic nerve constriction injury, Cisplatin-induced neuropathy | Dose-dependently reduced allodynia. frontiersin.org | frontiersin.org |

| WLB-73502 | Spared Nerve Injury (SNI) | Superior antinociceptive efficacy compared to morphine and oxycodone. nih.gov | nih.gov |

| PW507 | Streptozotocin (STZ)-induced diabetic neuropathy | Attenuated mechanical allodynia and thermal hyperalgesia with repeated dosing. acs.org | acs.org |

Inflammatory Pain Models

In preclinical models of inflammatory pain, sigma-1 receptor antagonists have demonstrated significant antinociceptive effects. The compound S1RA (E-52862) has been investigated in well-characterized models of acute and chronic inflammatory pain, namely carrageenan- and complete Freund's adjuvant (CFA)-induced inflammation. nih.gov

In these models, S1RA was found to fully reverse both mechanical and thermal hypersensitivity. nih.gov Notably, the antinociceptive effect of S1RA in the carrageenan model was not associated with a reduction in paw edema, suggesting that its analgesic action is not primarily due to an anti-inflammatory (anti-edema) effect. nih.gov This is in contrast to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and celecoxib, which did reduce paw volume. nih.gov The efficacy of S1RA was absent in S1R knockout mice, confirming the involvement of the sigma-1 receptor in its mechanism of action. nih.gov

The novel S1R antagonist CM-304 also produced antinociception in the formalin paw assay of inflammatory pain. frontiersin.org Similarly, the bispecific compound WLB-73502, which combines S1R antagonism with partial mu-opioid receptor agonism, exerted full antinociceptive efficacy in the carrageenan-induced inflammatory pain model. nih.gov

| S1R Antagonist | Inflammatory Pain Model | Key Findings | Reference |

| S1RA (E-52862) | Carrageenan-induced inflammation, Complete Freund's Adjuvant (CFA)-induced inflammation | Fully reversed mechanical and thermal hypersensitivity without significant anti-edema effects. nih.gov | nih.gov |

| CM-304 | Formalin paw assay | Produced antinociception. frontiersin.org | frontiersin.org |

| WLB-73502 | Carrageenan-induced inflammation | Exerted full antinociceptive efficacy. nih.gov | nih.gov |

Chemotherapy-Induced Peripheral Neurotoxicity Models

Chemotherapy-induced peripheral neuropathy (CIPN) is a common and debilitating side effect of many anticancer drugs. nih.gov The sigma-1 receptor has been identified as a promising target for mitigating this condition. nih.gov S1R antagonists, in particular, have shown potential in counteracting CIPN. nih.gov

The S1R antagonist MR309 (E-52862) has been investigated for its neuroprotective effects against oxaliplatin-induced peripheral neuropathy (OIN). nih.gov Preclinical studies demonstrated its analgesic activity in animal models of OIN. nih.gov This led to a phase II clinical trial where MR309 was shown to decrease acute OIN by reducing cold hypersensitivity and also pointed to an amelioration of chronic OIN. nih.gov The mechanism is thought to involve the modulation of voltage-gated potassium channels, thereby reversing the axonal hyperexcitability associated with acute oxaliplatin (B1677828) neurotoxicity. nih.gov

In a mouse model of oxaliplatin-induced neuropathy, S1R antagonists were found to reduce the activity of the TRPA1 channel, which is implicated in the painful symptoms, and prevent mechanical and cold hypersensitivity. oup.com The novel S1R antagonist CM-304 has also been shown to reduce allodynia in a cisplatin-exposure model of neuropathic pain. frontiersin.org

| S1R Antagonist | CIPN Model | Observed Effects | Reference |

| MR309 (E-52862) | Oxaliplatin-induced peripheral neuropathy (OIN) | Preclinical analgesic activity; reduced acute and pointed to amelioration of chronic OIN in a clinical trial. nih.gov | nih.gov |

| S1R Antagonists (general) | Oxaliplatin-induced neuropathy (mouse) | Reduced TRPA1 activity and prevented painful mechanical and cold symptoms. oup.com | oup.com |

| CM-304 | Cisplatin-induced neuropathy | Reduced allodynia. frontiersin.org | frontiersin.org |

Osteoarthritis Pain Models

The sigma-1 receptor (S1R) has been identified as a target for modulating pain in various conditions, including osteoarthritis (OA). explorationpub.comexplorationpub.com While much of the research in OA models has focused on the analgesic effects of S1R antagonists, studies involving S1R agonists provide insight into the receptor's role in pain pathways. explorationpub.comresearchgate.net For instance, the S1R agonist PRE-084 has been shown to promote mechanical allodynia in animals when the nociceptive system has been primed. researchgate.net

In contrast, studies with S1R antagonists like E-52862 have demonstrated a reduction in mechanical hypersensitivity in mice with mono-iodoacetate (MIA)-induced osteoarthritis. frontiersin.orgresearchgate.netnih.gov This antagonist was also found to alleviate cognitive deficits and depressive-like behaviors associated with chronic OA pain. frontiersin.orgresearchgate.net These effects are linked to the central modulation of glial cell activity rather than changes in the cartilage itself. frontiersin.orgresearchgate.net The blockade of S1R appears to offer a protective role against the long-term memory impairment that can be produced by chronic pain. frontiersin.org

| Preclinical Model | Compound Type | Key Findings | Reference |

| Mono-iodoacetate (MIA)-induced Osteoarthritis (Mouse) | S1R Antagonist (E-52862) | Inhibited mechanical hypersensitivity, cognitive deficits, and depressive-like states. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Primed Nociceptive System (Animal) | S1R Agonist (PRE-084) | Promoted mechanical allodynia. researchgate.net | researchgate.net |

Psychiatric Disorder Models (Preclinical Behavioral Studies)

Depression Models

S1R agonists have demonstrated antidepressant-like activity in several preclinical models of depression. nih.gov The interest in S1R ligands for treating depression stems from the observation that several existing antidepressant medications exhibit affinity for S1R sites. frontiersin.org The selective S1R agonist PRE-084 was found to reduce depressive-like behavior in mice that had undergone adrenalectomy, although it had no effect in naive animals. frontiersin.org

In studies using chronic unpredictable mild stress in rats, which induces behaviors like despair (measured by increased immobility in the forced swim test) and anhedonia (measured by decreased sucrose (B13894) consumption), chronic treatment with S1R agonists such as SA4503 and fluvoxamine successfully abolished these negative behavioral effects. nih.gov The antidepressant-like effects of S1R agonists may be linked to their ability to modulate neurogenesis and neuroplasticity. nih.govtandfonline.com For example, fluvoxamine has been shown to improve nerve growth factor (NGF)-induced neurite outgrowth via S1R activation. nih.gov

| Preclinical Model | S1R Agonist | Key Findings | Reference |

| Chronic Unpredictable Mild Stress (Rat) | SA4503, Fluvoxamine | Abolished despair and anhedonic behaviors. nih.gov | nih.gov |

| Adrenalectomized Mice | PRE-084 | Reduced depressive-like behavior. frontiersin.org | frontiersin.org |

| Forced Swim Test / Tail Suspension Test (Mouse) | Dipentylammonium | Showed antidepressant-like activity, which was reversed by an S1R antagonist. nih.gov | nih.gov |

Anxiety Models

The activation of S1R has been linked to anxiolytic effects in preclinical studies. researchgate.net Research indicates that mice lacking the S1R gene exhibit anxiety-like behaviors. researchgate.net Conversely, S1R activation appears to prevent the development of such behaviors. researchgate.net

The S1R agonist fabomotizole has demonstrated anxiolytic-like effects in the elevated plus-maze test in mice. researchgate.net This effect was blocked by the co-administration of S1R antagonists, confirming the involvement of the S1R in its mechanism of action. researchgate.net Another S1R agonist, ANAVEX2-73 (blarcamesine), was shown to improve performance in the marble-burying test, a behavioral paradigm used to assess anxiety and perseverative behavior in mice. nih.gov

| Preclinical Model | S1R Agonist | Key Findings | Reference |

| Elevated Plus Maze (Mouse) | Fabomotizole | Produced an anxiolytic-like effect, blocked by S1R antagonists. researchgate.net | researchgate.net |

| Marble-Burying Test (Mouse) | ANAVEX2-73 (blarcamesine) | Improved performance, suggesting reduced anxiety/perseverative behavior. nih.gov | nih.gov |

Schizophrenia-Related Cognitive Deficits

S1R activation has been proposed as a therapeutic strategy for addressing the cognitive impairments associated with schizophrenia. frontiersin.orgmdpi.com In animal models, S1R activation has been shown to reduce these cognitive deficits. frontiersin.org

One common preclinical model involves using drugs like phencyclidine (PCP) to induce schizophrenia-like cognitive deficits in animals. The S1R agonist fluvoxamine has been shown to improve these PCP-induced cognitive impairments, an effect that is independent of its serotonergic activity. mdpi.com This suggests that direct S1R agonism contributes to the amelioration of these deficits. mdpi.com

| Preclinical Model | S1R Agonist | Key Findings | Reference |

| Phencyclidine (PCP)-induced Cognitive Deficit Model | Fluvoxamine | Improved cognitive deficits. mdpi.com | mdpi.com |

| General Schizophrenia Models | S1R Agonists | S1R activation reduced cognitive deficits. frontiersin.org | frontiersin.org |

Other Preclinical Disease Models

Sepsis-Induced Acute Kidney Injury Models

Preclinical research points to a significant role for the S1R in the pathophysiology of sepsis-induced acute kidney injury (AKI). nih.govresearchgate.net Studies have observed that S1R levels are significantly reduced in both human patients with sepsis and sepsis-AKI and in in-vitro models. nih.govresearchgate.netresearchgate.net

In an in-vitro model using human kidney (HK-2) cells induced by lipopolysaccharide (LPS) to mimic sepsis-AKI, overexpression of S1R led to several protective effects. nih.govresearchgate.netresearchgate.net Specifically, S1R activation promoted the proliferation of these kidney cells while inhibiting apoptosis. researchgate.netresearchgate.net Furthermore, S1R enhanced autophagy, a cellular recycling process that can be protective, by modulating the AMPK/mTOR signaling pathway. researchgate.netresearchgate.net These findings suggest that S1R activation could be a therapeutic target to mitigate kidney damage in sepsis. nih.govresearchgate.netmdpi.com

| Preclinical Model | Manipulation | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced HK-2 cells (in-vitro sepsis-AKI model) | S1R Overexpression | Promoted cell proliferation, inhibited apoptosis, and enhanced autophagy. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

| Sepsis and Sepsis-AKI Patients | Measurement of S1R levels | S1R levels were found to be significantly reduced. nih.govresearchgate.net | nih.govresearchgate.net |

Cancer Cell Biology Models (e.g., energy metabolism, proliferation, apoptosis)

The sigma-1 receptor (S1R) is increasingly recognized for its significant role in cancer cell biology, particularly in modulating energy metabolism, proliferation, and apoptosis. nih.govnih.gov S1R is highly expressed in a variety of cancer types, including prostate, colon, melanoma, breast, and lung cancers. nih.gov This overexpression often correlates with the aggressiveness of the tumor. mdpi.com

Activation of S1R by agonists has been shown to increase mitochondrial bioenergetics in cancer cells, shifting their reliance away from aerobic glycolysis. nih.gov This modulation of energy metabolism is a critical aspect of cancer cell survival and adaptation. nih.govnih.gov The S1R acts as a pluripotent modulator, influencing numerous cellular pathways through protein-protein interactions. mdpi.comfrontiersin.org

The role of S1R in cancer cell proliferation and apoptosis is complex and can be ligand-dependent. frontiersin.org Generally, S1R agonists are considered to have pro-survival effects. frontiersin.org For instance, some studies have shown that S1R agonists can attenuate caspase-dependent apoptosis induced by S1R antagonists. nih.govnih.gov This suggests that in some cancer cells, S1R may be in a constitutively active state that promotes cell survival. nih.gov

Conversely, other research indicates that S1R activation can lead to an inhibition of proliferation and cell cycle arrest in the G1 phase in certain cancer cell lines, such as lung cancer and leukemia. mdpi.com This effect is mediated by the functional coupling of S1R with volume-regulated chloride channels, highlighting the receptor's role in regulating cell volume, a key factor in cell cycle progression and apoptosis. mdpi.com Furthermore, overexpression of S1R in a hepatoblastoma cell line resulted in inhibited cell proliferation and migration, alongside the induction of apoptosis. mdpi.com

The intricate involvement of S1R in calcium (Ca2+) signaling is also central to its effects on cancer cells. researchgate.net S1R is enriched at the mitochondria-associated membranes (MAMs), where it modulates Ca2+ transfer from the endoplasmic reticulum (ER) to the mitochondria, a process vital for cancer cell survival. researchgate.net S1R agonists can influence these Ca2+ fluxes, thereby impacting various downstream cellular processes. mdpi.com

Table 1: Effects of S1R Modulation in Cancer Cell Biology Models

| Model System | S1R Ligand Type | Observed Effects | Key Findings | Citations |

|---|---|---|---|---|

| Various Cancer Cell Lines | Agonist | Increased mitochondrial bioenergetics, Decreased aerobic glycolysis | S1R activation shifts energy metabolism. | nih.gov |

| High S1R Expressing Breast Cancer Cells (MDA-MB-231) | Agonist (SKF10047) | Reduced proliferation | Effect is dependent on S1R expression levels. | nih.gov |

| Breast and Colon Cancer Cells | Agonist (SKF10047 or pentazocine) | Blocked antagonist-induced apoptosis | S1R activation can be pro-survival. | nih.govnih.gov |

| Lung Cancer and Leukemia Cells | Agonist | Inhibition of chloride currents, Cell cycle arrest at G1 | S1R regulates cell volume and cycle progression. | mdpi.com |

| Hepatoblastoma Cell Line | S1R Overexpression | Inhibition of proliferation and migration, Induction of apoptosis | S1R can have anti-tumorigenic effects in specific contexts. | mdpi.com |

Ocular Disease Models (e.g., retinal neuroprotection)

The sigma-1 receptor (S1R) is highly expressed in various ocular tissues, including the retina, and plays a crucial protective role for retinal ganglion cells (RGCs) and photoreceptor cells. nih.govarvojournals.org Its activation through S1R agonists has demonstrated significant neuroprotective effects in multiple in vitro and in vivo models of retinal degeneration and optic neuropathies like glaucoma. nih.govnih.gov

A primary mechanism of S1R-mediated neuroprotection involves the modulation of cellular stress and apoptosis. nih.gov In models of optic nerve crush and experimental glaucoma, S1R activation has been shown to reduce the death of retinal cells and preserve the thickness of retinal layers. nih.govnih.gov This protective effect is partly achieved by regulating oxidative stress in Müller cells and promoting the secretion of neuroprotective factors. nih.gov

One of the key neuroprotective factors influenced by S1R activation is the brain-derived neurotrophic factor (BDNF). nih.govnih.gov S1R agonists have been found to enhance the expression and downstream signaling of BDNF in retinal astrocytes. nih.gov BDNF is critical for neuronal survival and endogenous repair mechanisms in the retina. nih.gov

Furthermore, S1R agonists have been shown to preserve the anti-apoptotic protein Bcl-2 in models of retinal cell death. researchgate.net For example, in primary cultures of RGCs exposed to excitotoxicity, S1R agonists decrease apoptosis. nih.gov This anti-apoptotic function is linked to the ability of S1R to regulate intracellular calcium levels and inhibit the expression of pro-apoptotic genes. researchgate.net

In a murine model of diabetic retinopathy, the sustained administration of the S1R agonist (+)-pentazocine resulted in significant retinal neuroprotection, reduced oxidative stress, and preserved retinal architecture, with a marked reduction in ganglion cell death. arvojournals.org Similarly, the S1R agonist pridopidine has been shown to exert neuroprotection of RGCs in rat models of glaucoma by rescuing mitochondrial function. nih.gov

However, it is noteworthy that not all S1R agonists exhibit the same beneficial effects across all experimental models, suggesting that the neuroprotective outcomes can be context-dependent. nih.gov

Table 2: Neuroprotective Effects of S1R Agonists in Ocular Disease Models

| Model System | S1R Agonist | Observed Effects | Proposed Mechanism of Action | Citations |

|---|---|---|---|---|

| Optic Nerve Crush Model | S1R Overexpression/Activation | Improved visual function, Preserved retinal structure, Reduced retinal cell death | Maintenance of retinal structure and cell survival. | nih.gov |

| Experimental Glaucoma Models (Rat) | Pridopidine | Neuroprotection of retinal ganglion cells. | Rescue of mitochondrial function. | nih.gov |

| Primary Cultures of Retinal Ganglion Cells (exposed to glutamate (B1630785) and homocysteine) | (+)-Pentazocine (PTZ) | Decreased apoptosis. | Regulation of intracellular calcium, preservation of Bcl-2. | nih.govresearchgate.net |

| Diabetic Retinopathy Model (Ins2Akita/+ mice) | (+)-Pentazocine (PTZ) | Significant retinal neuroprotection, Reduced ganglion cell death, Preserved retinal architecture. | Reduction of oxidative stress. | arvojournals.org |

| Light-Induced Photoreceptor Death Model | SA4503 | Decreased retinal thinning and cell death, Reduced mitochondrial damage. | Inhibition of caspase activation. | nih.gov |

Advanced Research Methodologies and Future Directions in S1r Agonist 2 Hydrochloride Studies

In Vitro Experimental Paradigms

In vitro studies form the foundational step in characterizing the pharmacological profile and cellular mechanisms of action of S1R agonist 2 (hydrochloride). These controlled laboratory experiments allow for a detailed examination of the compound's effects on specific cell types and molecular pathways.

Cultured neuronal and glial cell lines are instrumental in the initial screening and mechanistic studies of neuroprotective compounds. A 2023 study identified S1R agonist 2 (hydrochloride) as compound 8b and investigated its efficacy in two distinct cell lines: the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line. nih.govfrontiersin.org

In SH-SY5Y cells, a widely used model for neuronal function and neurotoxicity, S1R agonist 2 (hydrochloride) exhibited significant neuroprotective effects against toxic insults induced by both rotenone and N-methyl-D-aspartate (NMDA). nih.govfrontiersin.org Rotenone induces mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's disease, while NMDA is an excitotoxic agent implicated in various neurodegenerative conditions. The protective action of S1R agonist 2 (hydrochloride) in these models suggests its potential to counteract key pathological mechanisms in neurodegeneration. nih.govfrontiersin.org

Furthermore, in PC12 cells, which are often used to study neuronal differentiation and neurite outgrowth, S1R agonist 2 (hydrochloride) was shown to enhance the neurite-promoting effects of nerve growth factor (NGF). nih.govfrontiersin.org This finding points towards a potential role for the compound in promoting neuronal plasticity and repair. The neuroprotective effects of S1R agonist 2 (hydrochloride) were demonstrated to be specifically mediated by the sigma-1 receptor, as co-treatment with an S1R antagonist, PB212, reversed these protective activities. nih.govfrontiersin.org

| Cell Line | Experimental Model | Key Findings with S1R Agonist 2 (hydrochloride) |

| SH-SY5Y | Rotenone-induced toxicity | Exhibited neuroprotective effects |

| NMDA-mediated toxicity | Exhibited neuroprotective effects | |

| PC12 | NGF-induced neurite outgrowth | Enhanced neurite outgrowth |

While specific studies on S1R agonist 2 (hydrochloride) in primary cell cultures are not yet available, this methodology represents a critical next step in preclinical evaluation. Primary neuronal and glial cultures, derived directly from animal brain tissue, offer a more physiologically relevant model than immortalized cell lines. They retain many of the characteristics of cells in the in vivo environment, including a more complex morphology and a diverse population of cell types.

Future research should focus on utilizing primary cortical, hippocampal, or motor neuron cultures to validate the neuroprotective effects of S1R agonist 2 (hydrochloride) observed in cell lines. Similarly, primary astrocyte and microglial cultures would be invaluable for investigating the compound's influence on neuroinflammation, a key component of many neurological disorders. Studies in primary glial cultures could elucidate whether S1R agonist 2 (hydrochloride) modulates the release of pro- or anti-inflammatory cytokines and its impact on glial reactivity.

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of drug targets. The use of S1R knockout (KO) cellular systems is essential to definitively confirm that the observed effects of S1R agonist 2 (hydrochloride) are mediated on-target.

Although no studies have been published to date that specifically use S1R agonist 2 (hydrochloride) in CRISPR-Cas9-mediated S1R KO cells, this approach is a logical and necessary progression in its research trajectory. By comparing the response to the compound in wild-type versus S1R KO cell lines (such as SH-SY5Y or PC12), researchers can unequivocally determine the S1R-dependency of its neuroprotective and neuritogenic actions. Any residual effects observed in S1R KO cells would suggest the involvement of off-target mechanisms, which would be crucial for understanding the compound's complete pharmacological profile.

In Vivo Preclinical Animal Models

Following promising in vitro results, the evaluation of S1R agonist 2 (hydrochloride) in preclinical animal models is paramount to assess its therapeutic potential in a whole-organism context. These models allow for the investigation of the compound's efficacy in complex disease states, as well as its pharmacokinetic and pharmacodynamic properties.

Based on the in vitro findings of neuroprotection against excitotoxicity and oxidative stress, future in vivo studies should employ rodent models that recapitulate these pathological features. For neurodegenerative disorders, this could include:

Models of Parkinson's Disease: Such as the 6-hydroxydopamine (6-OHDA) or MPTP models, to assess the ability of S1R agonist 2 (hydrochloride) to protect dopaminergic neurons and improve motor function.

Models of Alzheimer's Disease: Utilizing transgenic mouse models that develop amyloid plaques and tau pathology (e.g., 5xFAD or APP/PS1 mice) to investigate the compound's impact on cognitive deficits and underlying pathology.

Models of Amyotrophic Lateral Sclerosis (ALS): Employing SOD1 mutant mouse models to determine if the compound can slow disease progression and improve motor neuron survival.

Models of Huntington's Disease: Using genetic models like the R6/2 mouse to evaluate the effects on motor dysfunction and neuronal loss in the striatum.

For psychiatric disorders, given the role of S1R in mood and anxiety, relevant models could include:

Models of Depression: Such as chronic unpredictable stress or learned helplessness models, to assess the potential antidepressant-like effects of the compound.

Models of Anxiety: Utilizing tests like the elevated plus-maze or open field test to evaluate anxiolytic properties.

The sigma-1 receptor is known to be involved in the modulation of pain and inflammation. Therefore, evaluating S1R agonist 2 (hydrochloride) in relevant animal models is a crucial area for future research.

Models of Neuropathic Pain: Such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, would be appropriate to investigate the analgesic potential of the compound in conditions of nerve damage.

Models of Inflammatory Pain: The formalin or carrageenan-induced paw edema tests could be used to assess the compound's efficacy in reducing inflammatory pain responses.

Models of Neuroinflammation: The administration of lipopolysaccharide (LPS) can induce a systemic inflammatory response and neuroinflammation. In this model, the effects of S1R agonist 2 (hydrochloride) on microglial activation and cytokine production in the brain could be examined.

Non-Mammalian Models (e.g., C. elegans, Zebrafish)

To dissect the fundamental biological effects of S1R agonists, researchers are increasingly turning to non-mammalian model organisms. These models offer advantages such as rapid life cycles, genetic tractability, and suitability for high-throughput screening.

The nematode Caenorhabditis elegans has proven to be a valuable tool. Studies using S1R agonists in C. elegans have demonstrated their ability to enhance the autophagic flux, a key cellular process for clearing aggregated proteins. This enhancement of proteostasis capacity has been shown to ameliorate paralysis phenotypes in worms expressing amyloid-beta, a peptide associated with neurodegenerative diseases nih.gov. The lifespan of C. elegans is another metric used to evaluate the effects of S1R ligands, with findings indicating that the impact of these compounds can be dependent on the genetic background and the presence of pathology researchgate.net. For instance, while an antagonist reduced the lifespan of worms expressing amyloid-beta, an agonist showed a protective effect researchgate.net.